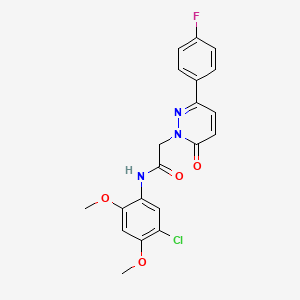

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 5-chloro-2,4-dimethoxyphenyl group and a 4-fluorophenyl-substituted pyridazinone core. Its synthetic route likely involves coupling a pyridazinone-acetic acid derivative with a substituted aniline under activation conditions (e.g., thionyl chloride/DMF), followed by purification via chromatography .

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O4/c1-28-17-10-18(29-2)16(9-14(17)21)23-19(26)11-25-20(27)8-7-15(24-25)12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCUMCQKUYNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H17ClFN2O4 |

| Molecular Weight | 372.81 g/mol |

| LogP | 2.7585 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 53.394 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body.

Target Interactions

- Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to inflammation and cancer cell proliferation.

- Enzyme Inhibition : It could inhibit enzymes involved in critical biochemical pathways, thereby altering cellular functions.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with oxopyridazine moieties have shown effectiveness in inhibiting tumor growth in various cancer cell lines.

Antioxidant Properties

Studies have demonstrated that related compounds possess antioxidant capabilities. The DPPH radical scavenging assay has been utilized to evaluate these properties, revealing that certain structural modifications enhance antioxidant activity significantly.

Case Studies and Research Findings

- Anticancer Efficacy : A study assessing the cytotoxic effects of pyridazine derivatives on cancer cell lines found that modifications similar to those in this compound led to a reduction in cell viability by over 50% at specific concentrations.

- Antioxidant Activity : In a comparative analysis using the DPPH assay, compounds structurally akin to this compound exhibited radical scavenging abilities comparable to well-known antioxidants like ascorbic acid.

- Inflammation Modulation : Another study indicated that compounds with similar phenolic structures could downregulate inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Pyridazinone-Acetamide Derivatives

Key Observations :

- Chlorine vs. Fluorine: The target compound’s 4-fluorophenyl group on the pyridazinone may enhance electronic interactions in binding pockets compared to bulkier 4,5-dichloro substituents in ’s analog .

- Methoxy vs. Sulfonyl/Azepane : The 5-chloro-2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing azepane-sulfonyl group in ’s analog, which may reduce membrane permeability .

- Acetamide vs. Ester : The free acetamide in the target compound enables hydrogen bonding, whereas ester derivatives (e.g., ) may act as prodrugs with delayed hydrolysis .

Pharmacological Implications

Table 2: Hypothetical Bioactivity Based on Substituent Trends

Research Findings :

- Chlorinated Analogs : Compounds with chloro substituents (e.g., ) often exhibit enhanced inhibitory activity due to hydrophobic interactions but may suffer from off-target toxicity .

- Fluorinated Analogs : The 4-fluorophenyl group in the target compound and ’s derivatives improves metabolic stability and target specificity, as seen in kinase inhibitors .

- Methoxy Groups : The 2,4-dimethoxy substitution in the target compound likely enhances aqueous solubility compared to methylthio or bromo groups in ’s analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.